[(2-Methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
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Overview
Description
[(2-Methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is an organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate typically involves the reaction of 2-methylphenyl isocyanate with 6-chloropyridine-3-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
[(2-Methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine yields an aminopyridine derivative.
Hydrolysis: The major products are 2-methylphenylamine and 6-chloropyridine-3-carboxylic acid.
Scientific Research Applications
[(2-Methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study enzyme interactions and inhibition due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of [(2-Methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can be reversible or irreversible, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
[(2-Methylphenyl)carbamoyl]methyl 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
[(2-Methylphenyl)carbamoyl]methyl 6-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
[(2-Methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s solubility and stability, making it distinct from its bromine and fluorine analogs.
Properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-4-2-3-5-12(10)18-14(19)9-21-15(20)11-6-7-13(16)17-8-11/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTWREPAWGVCNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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